molecular formula C11H17F6O4P B2487441 cyclohexylmethylbis(2,2,2-trifluoroethyl)phosphate CAS No. 2445792-82-3

cyclohexylmethylbis(2,2,2-trifluoroethyl)phosphate

Cat. No.: B2487441
CAS No.: 2445792-82-3
M. Wt: 358.217
InChI Key: GNBQWGMFQZACSU-UHFFFAOYSA-N
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Description

Cyclohexylmethylbis(2,2,2-trifluoroethyl)phosphate is a chemical compound with the molecular formula C11H17F6O4P. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its non-flammable nature and high thermal stability, making it a valuable component in the development of safe and efficient materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexylmethylbis(2,2,2-trifluoroethyl)phosphate typically involves the reaction of cyclohexylmethyl chloride with bis(2,2,2-trifluoroethyl)phosphoric acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions

Cyclohexylmethylbis(2,2,2-trifluoroethyl)phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphate and phosphite derivatives, which have applications in different fields, including materials science and pharmaceuticals .

Scientific Research Applications

Cyclohexylmethylbis(2,2,2-trifluoroethyl)phosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of cyclohexylmethylbis(2,2,2-trifluoroethyl)phosphate involves its interaction with various molecular targets and pathways. In the context of battery electrolytes, the compound acts as a flame retardant by forming a stable anion-induced ion-solvent-coordinated structure. This structure enhances the stability and safety of the electrolyte, preventing exothermic reactions that could lead to fires .

Comparison with Similar Compounds

Cyclohexylmethylbis(2,2,2-trifluoroethyl)phosphate can be compared with other similar compounds, such as tris(2,2,2-trifluoroethyl)phosphate and bis(2,2,2-trifluoroethyl)phosphonate. These compounds share similar flame-retardant properties but differ in their molecular structures and specific applications. For example:

This compound stands out due to its unique combination of cyclohexyl and trifluoroethyl groups, which contribute to its high thermal stability and non-flammable nature .

Properties

IUPAC Name

cyclohexylmethyl bis(2,2,2-trifluoroethyl) phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F6O4P/c12-10(13,14)7-20-22(18,21-8-11(15,16)17)19-6-9-4-2-1-3-5-9/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBQWGMFQZACSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COP(=O)(OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F6O4P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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